molecular formula C22H16Cl2N2O3 B3675512 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B3675512
M. Wt: 427.3 g/mol
InChI Key: DMISGQFNKSAYTA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxazole ring, a dichlorophenyl group, and a methylphenoxyacetamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-13-3-2-4-16(9-13)28-12-21(27)25-15-6-8-20-19(11-15)26-22(29-20)14-5-7-17(23)18(24)10-14/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMISGQFNKSAYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 3,4-dichlorobenzoic acid, under acidic conditions to form the benzoxazole ring.

    Introduction of the Acetamide Group: The benzoxazole intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to introduce the acetamide group.

    Attachment of the Methylphenoxy Group: Finally, the resulting intermediate is reacted with 3-methylphenol in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzoxazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
  • N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide
  • N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-chlorophenoxy)acetamide

Uniqueness

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylphenoxy group, in particular, influences its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

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